ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate
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Overview
Description
Ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an iodine atom at the 6th position, a methyl group at the 8th position, and an ethyl ester group at the 3rd position of the quinoline ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate typically involves a multi-step process. One common method starts with the iodination of 8-methylquinoline, followed by the introduction of the ethyl ester group through esterification. The reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for efficiency and yield, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications .
Scientific Research Applications
Ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-8-methyl-4-oxo-3H-quinoline-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 6-chloro-8-methyl-4-oxo-3H-quinoline-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 6-fluoro-8-methyl-4-oxo-3H-quinoline-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate imparts unique chemical reactivity and biological activity compared to its halogen-substituted counterparts. This makes it a valuable compound for specific research applications where iodine’s properties are advantageous .
Properties
Molecular Formula |
C13H12INO3 |
---|---|
Molecular Weight |
357.14 g/mol |
IUPAC Name |
ethyl 6-iodo-8-methyl-4-oxo-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12INO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6,10H,3H2,1-2H3 |
InChI Key |
QCQQWKFHKVYAED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NC2=C(C1=O)C=C(C=C2C)I |
Origin of Product |
United States |
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